4-Bromo-benzooxazole-2-carbaldehyde
Overview
Description
4-Bromo-benzooxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4BrNO2 . It is an off-white solid and has a molecular weight of 226.0291 .
Molecular Structure Analysis
The InChI code for 4-Bromo-benzooxazole-2-carbaldehyde is1S/C8H6BrNO3/c9-4-2-1-3-5-6 (4)10-7 (13-5)8 (11)12/h1-3,8,11-12H
. This code represents the compound’s specific structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
4-Bromo-benzooxazole-2-carbaldehyde is an off-white solid . It has a molecular weight of 226.0291 and a molecular formula of C8H4BrNO2 .Scientific Research Applications
Novel Synthesis Applications
A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives utilizing tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one demonstrates the utility of such derivatives in synthesizing alkaloids like oroidin, hymenidin, and ageladine A, showcasing the compound's role in complex organic syntheses (Ando & Terashima, 2010).
Heterocycle Synthesis
Research has also highlighted its use as a precursor for synthesizing novel heterocycles, indicating its importance in creating pharmacologically relevant compounds. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde served as a precursor in the synthesis of new heterocycles, which were characterized by various spectroscopic methods, underscoring its role in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antioxidant and Anti-inflammatory Activity
Another study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives to evaluate their antioxidant and anti-inflammatory activities, indicating the compound's utility in developing potential therapeutic agents (Sudha, Subbaiah, & Mahalakshmi, 2021).
Benzoheterocyclic Carbaldehydes Preparation
A method described for preparing benzoheterocyclic carbaldehydes, including those in the benzoxazole series, showcases the compound's relevance in creating structurally diverse molecules, essential for pharmaceutical development (Luzzio & Wlodarczyk, 2009).
Luminescence Properties and Tautomerism
The synthesis and investigation of dibenzo(benzo)-18-crown-6-containing N-arylimines, derived from related carbaldehydes, explored their spectral luminescence properties. This research provides insights into the compound's potential in developing chemosensor systems with an intramolecular charge transfer mechanism (Dubonosov et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1,3-benzoxazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOQKHSXCXNZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696097 | |
Record name | 4-Bromo-1,3-benzoxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-benzooxazole-2-carbaldehyde | |
CAS RN |
944898-97-9 | |
Record name | 4-Bromo-1,3-benzoxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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